Structural Confirmation as a Specific Vinorelbine Bitartrate Impurity (EP Impurity I)
17-Bromo Vinorelbine Ditartrate was unequivocally identified as a distinct impurity (impurity-4) in a semi-synthetic vinorelbine bitartrate sample using HPLC/ESI-MS/MS and confirmed by 1D and 2D NMR spectroscopy [1]. This contrasts with other identified impurities (18′-O-demethylvinorelbine, 6′-N-methylvinorelbine, and 23-O-demethylvinorelbine), which possess different molecular weights and structures.
| Evidence Dimension | Molecular Structure (Impurity Identity) |
|---|---|
| Target Compound Data | 17-bromovinorelbine (MW 857.85 g/mol for free base, bitartrate salt MW 1158 g/mol) |
| Comparator Or Baseline | Other identified impurities: 18′-O-demethylvinorelbine (impurity-1), 6′-N-methylvinorelbine (impurity-2), 23-O-demethylvinorelbine (impurity-3) |
| Quantified Difference | Target compound is the only one containing a bromine atom at the 17-position, resulting in a unique mass shift and fragmentation pattern in MS/MS analysis. |
| Conditions | Reversed-phase C8 HPLC column, 0.02 M ammonium formicate buffer (pH 4.2) and methanol (46:54, v/v) mobile phase, UV detection at 267 nm, ESI-MS/MS positive ion mode. |
Why This Matters
This structural specificity is essential for accurately identifying and quantifying this impurity in vinorelbine bitartrate drug substance and product, a requirement for regulatory submissions and quality control.
- [1] Sciencedirect. (2005). Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0731708505001937 View Source
